Mmp2-IN-1 is classified as a small-molecule inhibitor within the broader category of matrix metalloproteinase inhibitors. It is synthesized through organic chemistry techniques and has been evaluated for its efficacy in biological systems, particularly in relation to cancer research and treatment.
The synthesis of Mmp2-IN-1 typically involves multi-step organic reactions, including:
Common techniques employed in the synthesis include:
Mmp2-IN-1 possesses a unique molecular structure characterized by specific functional groups that facilitate its interaction with the active site of matrix metalloproteinase 2. The precise configuration can be elucidated through techniques such as X-ray crystallography or NMR spectroscopy.
The molecular formula and weight, along with detailed structural data, are essential for understanding its reactivity and interaction profiles. For example, the presence of hydroxamic acid moieties is common in matrix metalloproteinase inhibitors, contributing to their binding mechanisms.
Mmp2-IN-1 undergoes specific chemical reactions that are critical for its function as an inhibitor:
Kinetic studies often reveal the binding affinity (Ki values) and inhibition constants (IC50), which are pivotal for evaluating the compound's effectiveness in biological assays.
The mechanism by which Mmp2-IN-1 exerts its inhibitory effects involves:
Studies have shown that Mmp2-IN-1 can significantly reduce matrix metalloproteinase 2 activity in vitro and in vivo, correlating with decreased tumor invasion and metastasis in various cancer models.
Mmp2-IN-1 typically exhibits:
Key chemical properties include:
Relevant data on these properties is crucial for formulation development and therapeutic application.
Mmp2-IN-1 has significant scientific uses, particularly in:
Research continues to explore its efficacy across various biological systems, paving the way for clinical applications.
Matrix Metalloproteinase-2 (also known as gelatinase A) is a 72 kDa zinc-dependent endopeptidase belonging to the metzincin superfamily. Its catalytic domain features a conserved zinc-binding motif (HEXGHXXGXXH) where three histidine residues coordinate the catalytic zinc ion essential for proteolytic activity [10]. A hydrophobic "Met-turn" structure (containing a conserved methionine residue) stabilizes the zinc-binding site geometrically [10]. The substrate-binding cleft divides the globular catalytic domain into upper and lower subdomains, with the S1' pocket serving as the primary determinant of substrate specificity. This deep pocket preferentially accommodates bulky hydrophobic residues, enabling selective recognition of substrates such as type IV collagen, gelatin, elastin, and laminin [10] [9].
Distinctively, Matrix Metalloproteinase-2 incorporates three fibronectin type II modules inserted within the catalytic domain. These modules mediate high-affinity binding to gelatin and collagen through exposed hydrophobic residues, augmenting its degradation capacity for denatured collagens and basement membrane components [1] [9]. The C-terminal hemopexin-like domain, connected via a flexible hinge region, forms a four-bladed β-propeller structure. This domain facilitates interactions with substrates (e.g., native triple-helical collagens), endogenous inhibitors like Tissue Inhibitor of Metalloproteinase-2, and cell-surface receptors (e.g., integrin αvβ3), thereby modulating proteolytic activity and cellular localization [1] [6].
Table 1: Structural Domains of Matrix Metalloproteinase-2 and Their Functional Roles
| Domain | Key Structural Features | Functional Contributions |
|---|---|---|
| Signal Peptide | N-terminal hydrophobic sequence | Directs secretion via endoplasmic reticulum |
| Pro-peptide Domain | PRCGVPD motif ("cysteine switch") | Maintains latency via zinc chelation; removed during activation |
| Catalytic Domain | Zinc-binding motif; S1' pocket; fibronectin type II modules | Mediates substrate binding and proteolysis; fibronectin modules bind denatured collagens |
| Hinge Region | Flexible linker | Connects catalytic and hemopexin domains; influences substrate accessibility |
| Hemopexin-like Domain | Four-bladed β-propeller | Determines substrate specificity (e.g., collagen); binds Tissue Inhibitor of Metalloproteinase-2 and integrins |
Transcriptional control of Matrix Metalloproteinase-2 involves promoter elements responsive to cytokines (e.g., tumor necrosis factor-α), growth factors (e.g., transforming growth factor-β), and cellular stress. An activator protein-1 site at positions -590 to -583 relative to the transcription start site mediates phorbol ester responsiveness, while specificity protein-1 motifs regulate basal expression [1]. Epigenetic mechanisms, notably promoter hypermethylation, suppress Matrix Metalloproteinase-2 transcription in malignancies like prostate cancer and lymphoma, linking epigenetic dysregulation to metastasis [1].
Post-transcriptional regulation occurs via microRNAs. For instance, miR-106a directly targets Matrix Metalloproteinase-2 mRNA in gastric cancer, suppressing translation and reducing cell invasion [1]. Similarly, miR-20a binds the Matrix Metalloproteinase-2 3'-untranslated region in breast cancer, destabilizing the transcript and reducing enzymatic activity [3]. The RNA-binding protein nucleolin stabilizes Matrix Metalloproteinase-2 mRNA, counteracting microRNA-mediated repression and promoting invasiveness [3].
Post-translational modifications critically modulate Matrix Metalloproteinase-2 function:
Table 2: Regulatory Mechanisms Governing Matrix Metalloproteinase-2 Activity
| Regulatory Level | Mechanism | Biological Consequence |
|---|---|---|
| Transcriptional | Activator protein-1/phorbol ester response element | Induces expression under inflammation/tumor promotion |
| Promoter hypermethylation | Silencing in tumors; correlates with metastasis | |
| Post-transcriptional | miR-20a/miR-106a binding 3'-untranslated region | mRNA degradation and translational repression |
| Nucleolin-mediated mRNA stabilization | Enhanced Matrix Metalloproteinase-2 expression and invasion | |
| Post-translational | c-Src tyrosine phosphorylation | Facilitates membrane type 1 Matrix Metalloproteinase binding |
| Glycosaminoglycan interactions | Alters substrate affinity or cellular localization | |
| Reactive oxygen species-mediated oxidation | Disrupts pro-domain cysteine-zinc bond; enables autoactivation |
Pro-Matrix Metalloproteinase-2 (72 kDa latent zymogen) secretion occurs constitutively via the endoplasmic reticulum-Golgi pathway in fibroblasts, endothelial cells, and tumor cells. Secretion depends on an N-terminal signal peptide that directs co-translational translocation into the endoplasmic reticulum [1] [9].
Activation requires proteolytic removal of the N-terminal pro-peptide domain. This occurs primarily through a cell-surface trimolecular complex comprising membrane type 1 Matrix Metalloproteinase (catalytic activator), Tissue Inhibitor of Metalloproteinase-2 (scaffold), and pro-Matrix Metalloproteinase-2:
Alternative activation pathways involve serine proteases (e.g., plasmin, urokinase-type plasminogen activator) or other Matrix Metalloproteinases (e.g., Matrix Metalloproteinase-7). Intriguingly, Matrix Metalloproteinase-2 itself can undergo intracellular activation within cardiac myocytes during oxidative stress, mediated by calcium-dependent proteases [9].
The hemopexin domain acts as a critical allosteric regulator. Its deletion abolishes collagenolytic activity without impairing gelatin degradation, indicating domain-specific roles in substrate selection [6]. This domain also governs zymogen activation efficiency: mutations disrupting hemopexin-Tissue Inhibitor of Metalloproteinase-2 interactions impair trimolecular complex assembly, reducing activation kinetics by >80% [1] [6].
Exosite interactions (substrate-binding regions distant from the catalytic cleft) fine-tune activity. For example, the fibronectin type II modules bind collagen prior to translocation into the catalytic cleft, facilitating processive degradation. Disrupting these modules diminishes triple-helical collagenolysis but not gelatinase activity [9].
Zymogen dynamics involve conformational equilibrium between closed (latent) and open (activation-competent) states. Pro-domain unfolding, triggered by oxidants, chaotropic agents, or membrane type 1 Matrix Metalloproteinase binding, exposes the Asn⁸⁰⁻Leu⁸¹ cleavage site. Molecular dynamics simulations reveal that Tissue Inhibitor of Metalloproteinase-2 binding to pro-Matrix Metalloproteinase-2 stabilizes an intermediate conformation favorable for membrane type 1 Matrix Metalloproteinase docking, accelerating activation by 12-fold compared to uncomplexed zymogen [1] [6].
These structural insights underpin therapeutic strategies targeting allosteric sites (e.g., hemopexin domain or fibronectin modules) to achieve selective Matrix Metalloproteinase-2 inhibition without broad-spectrum metalloproteinase blockade.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1